molecular formula C7H5F3N4 B2753358 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 216300-82-2

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2753358
CAS No.: 216300-82-2
M. Wt: 202.14
InChI Key: OOZWHISJAXDZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine scaffold. The trifluoromethyl (-CF₃) and methyl (-CH₃) substituents at positions 6 and 8, respectively, confer unique electronic and steric properties, making it a candidate for pharmacological applications.

Properties

IUPAC Name

8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c1-4-2-5(7(8,9)10)13-14-3-11-12-6(4)14/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZWHISJAXDZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326592
Record name 8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

216300-82-2
Record name 8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors. One common method includes the reaction of 3-amino-5-methyl-1,2,4-triazole with 6-chloro-3-(trifluoromethyl)pyridazine under reflux conditions in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the triazole or pyridazine rings .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazole and pyridazine moieties exhibit significant anticancer properties. For instance, derivatives of fused triazole systems have shown selective cytotoxicity against various cancer cell lines, including lung and breast cancer cells. A study reported that certain pyridazino-triazine derivatives demonstrated notable growth inhibition in liver cancer cells comparable to established chemotherapeutics like Doxorubicin and 5-fluorouracil .

Antiviral Properties

Recent investigations into related triazole derivatives have revealed promising antiviral activities. For example, a series of synthesized compounds exhibited effective inhibition against coronaviruses and other viral pathogens. The mechanism of action often involved the disruption of viral replication processes, showcasing the potential of these compounds in developing antiviral therapeutics .

Anti-inflammatory Effects

Compounds similar to 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine have been evaluated for their anti-inflammatory properties. Research has identified several derivatives that effectively inhibit inflammatory pathways, providing a basis for their use in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. Among these, 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine demonstrated significant activity against colorectal adenocarcinoma cells under both hypoxic and normoxic conditions. The results indicated a potential for further development as an anticancer agent due to its selective toxicity towards malignant cells while sparing normal cells .

Case Study 2: Development of Antiviral Agents

In a screening program for antiviral compounds, derivatives of the triazolo-pyridazine scaffold were synthesized and tested against various viral strains. The results showed that certain modifications to the phenyl moiety enhanced antiviral efficacy significantly. This study underscores the importance of structural diversity in optimizing biological activity against viral infections .

Mechanism of Action

The mechanism of action of 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine involves the inhibition of specific enzymes, such as kinases. This compound has been shown to inhibit c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways. By binding to the ATP-binding sites of these kinases, the compound disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazolo[4,3-b]pyridazine Derivatives
Compound Name Substituents Biological Activity/Application Key Findings References
8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine 8-CH₃, 6-CF₃ Bronchodilation (inferred from analogs) Structural similarity to 8-methyl-6-(1-piperidinyl) analog (ED₅₀ = 1.2 μM)
6-Chloro-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine 6-Cl, 8-CF₃ Undisclosed Highlighted for synthetic accessibility; no reported bioactivity
CL 218872 (3-Methyl-6-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine) 3-CH₃, 6-(3-CF₃-phenyl) GABA receptor modulation Exhibited anxiolytic effects; subtype-selective GABAₐ receptor interaction
AZD3514 3-CF₃, 6-(piperazinyl-ethoxy-phenyl) Androgen receptor (AR) inhibition Inhibited AR nuclear translocation (IC₅₀ = 0.5 μM); progressed to clinical trials
TPZ series derivatives 3-heteroaryl, 6-thioether side chains LRRK2 kinase inhibition Retained potency (IC₅₀ < 10 nM) and G2019S-LRRK2 selectivity
8-Methyl-6-(1-piperidinyl)-[1,2,4]triazolo[4,3-b]pyridazine 8-CH₃, 6-piperidinyl Bronchodilation ED₅₀ = 1.2 μM; used as a reference in preclinical studies

Key Insights from Comparative Studies

Substituent Position and Potency :

  • 6-Position : Trifluoromethyl (-CF₃) or aryl groups (e.g., 3-CF₃-phenyl in CL 218872) enhance binding to hydrophobic pockets in targets like GABAₐ receptors or kinases .
  • 8-Position : Methyl groups (e.g., 8-CH₃ in the target compound) improve metabolic stability compared to bulkier substituents .
  • 3-Position : Heteroaryl or phenyl rings (as in TPZ derivatives) are critical for LRRK2 inhibition, with electron-withdrawing groups (e.g., -CF₃) boosting potency .

Pharmacological Applications: Bronchodilators: The 8-methyl-6-substituted analogs show efficacy in relaxing airway smooth muscle, with ED₅₀ values comparable to aminophylline . Kinase Inhibitors: TPZ derivatives exhibit nanomolar potency against LRRK2, a target in Parkinson’s disease, via interactions with the ATP-binding domain . Receptor Modulators: CL 218872’s selectivity for α2/α3-subunit-containing GABAₐ receptors underscores the role of 3-substituents in subtype specificity .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., 6-Cl or 6-CF₃) are synthesized in higher yields (>70%) compared to those requiring multi-step coupling (e.g., AZD3514, isolated yield ~30%) .

Biological Activity

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8_8H5_5F3_3N4_4
  • Molecular Weight : 236.58 g/mol
  • CAS Number : 916259-14-8

Synthesis

The synthesis of 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions that include cyclization and functional group modifications. The specific synthetic pathways can vary, but they often utilize starting materials that contain triazole and pyridazine moieties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various triazolo-pyridazine derivatives, including 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine. Notably:

  • Cytotoxicity : Compounds in this class have demonstrated moderate to significant cytotoxicity against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, compound 12e from related studies exhibited IC50_{50} values of 1.06 µM for A549 cells and 1.23 µM for MCF-7 cells .
  • Mechanism of Action : The mechanism involves inhibition of c-Met kinase activity, which is crucial for cancer cell proliferation and survival. The most promising derivatives showed IC50_{50} values comparable to established drugs like Foretinib .

Other Biological Activities

In addition to anticancer properties, derivatives of triazolo-pyridazines have been explored for other pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents .
  • Anti-inflammatory Effects : Certain compounds exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the triazole and pyridazine rings significantly affect biological activity. For instance:

  • The presence of trifluoromethyl groups enhances lipophilicity and may improve cell membrane penetration.
  • Substituents at specific positions on the pyridazine ring can modulate potency against various targets.

Case Studies

Several case studies illustrate the effectiveness of triazolo-pyridazine derivatives:

  • Study on c-Met Inhibition : A series of compounds were synthesized and tested for their ability to inhibit c-Met kinase activity. The best-performing compound showed significant cytotoxicity in vitro and induced apoptosis in cancer cells .
  • Combination Therapy : Research has indicated that certain triazole derivatives combined with traditional chemotherapeutics like doxorubicin exhibit synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Table 1: Cytotoxicity Data of Selected Triazolo-Pyridazine Derivatives

CompoundCell LineIC50_{50} (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Table 2: Biological Activities of Triazolo-Pyridazine Derivatives

Activity TypeCompoundEffect
c-Met Inhibition12eIC50_{50} = 0.090 µM
AntimicrobialVariousEffective against multiple strains
Anti-inflammatorySelectedInhibition of NO production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.